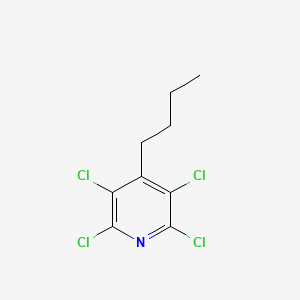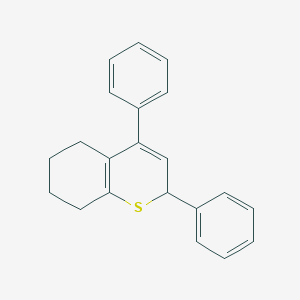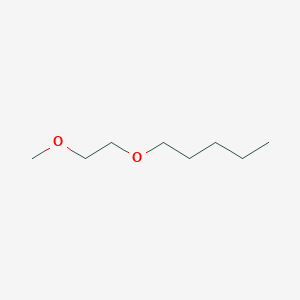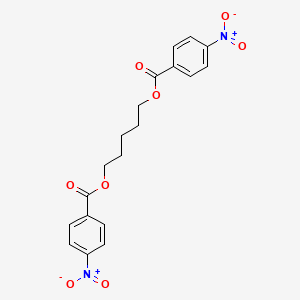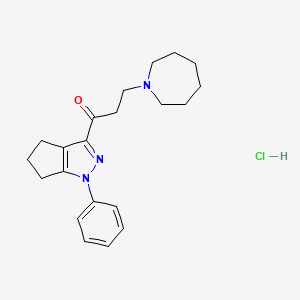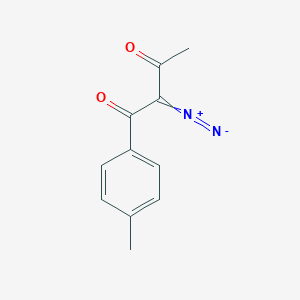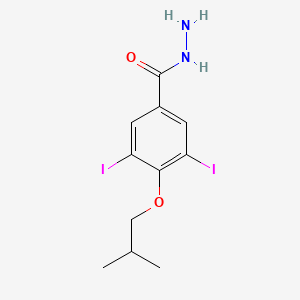
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an isobutoxy group The carboxyl group of benzoic acid is converted into a hydrazide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide typically involves multiple steps:
Iodination: The starting material, benzoic acid, undergoes iodination to introduce iodine atoms at positions 3 and 5. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Isobutoxylation: The iodinated benzoic acid is then reacted with isobutyl alcohol in the presence of a catalyst to introduce the isobutoxy group at position 4.
Hydrazide Formation: Finally, the carboxyl group of the modified benzoic acid is converted into a hydrazide group by reacting with hydrazine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group into an amine group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Amine derivatives.
Substitution: Compounds with various functional groups replacing the iodine atoms.
科学的研究の応用
Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The iodine atoms may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The isobutoxy group can modulate the compound’s solubility and stability, influencing its overall activity.
類似化合物との比較
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: Similar structure but with hydroxyl and methoxy groups instead of iodine and isobutoxy groups.
Benzoic acid, 2-hydroxy-3,5-diiodo-: Similar iodination pattern but with a hydroxyl group instead of an isobutoxy group.
Uniqueness: Benzoic acid, 3,5-diiodo-4-isobutoxy-, hydrazide is unique due to the presence of both iodine atoms and the isobutoxy group, which confer distinct chemical and biological properties
特性
CAS番号 |
24022-29-5 |
|---|---|
分子式 |
C11H14I2N2O2 |
分子量 |
460.05 g/mol |
IUPAC名 |
3,5-diiodo-4-(2-methylpropoxy)benzohydrazide |
InChI |
InChI=1S/C11H14I2N2O2/c1-6(2)5-17-10-8(12)3-7(4-9(10)13)11(16)15-14/h3-4,6H,5,14H2,1-2H3,(H,15,16) |
InChIキー |
CYQSOCXUMCBCOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1I)C(=O)NN)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


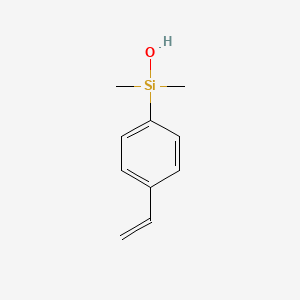
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

